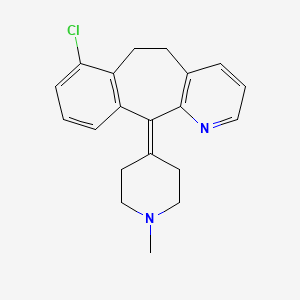
D-(-)-Pantolactone-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(-)-Pantolactone-d6: is a deuterated form of D-(-)-Pantolactone, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-(-)-Pantolactone-d6 can be synthesized through the deuteration of D-(-)-Pantolactone. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: D-(-)-Pantolactone-d6 is used as a chiral building block in organic synthesis. Its deuterated form is valuable in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its isotopic properties allow for precise tracking of biochemical processes.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its deuterated form helps in improving the stability and bioavailability of certain medications.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which D-(-)-Pantolactone-d6 exerts its effects is primarily through its interaction with enzymes and other molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s isotopic properties also make it useful in studying enzyme kinetics and metabolic processes.
Comparación Con Compuestos Similares
D-(-)-Pantolactone: The non-deuterated form of the compound.
L-(+)-Pantolactone: The enantiomer of D-(-)-Pantolactone.
D-(-)-Lactic Acid: A structurally similar compound with different functional groups.
Uniqueness: D-(-)-Pantolactone-d6 is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, making it a valuable tool in scientific research.
Propiedades
Número CAS |
1346617-43-3 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
136.18 |
Nombre IUPAC |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
Clave InChI |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
SMILES |
CC1(COC(=O)C1O)C |
Sinónimos |
(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone; (-)-(R)-Pantolactone-d6; (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone; (-)-Pantoyl Lactone-d6; (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one; Pantothenic Lactone-d6; D-(-)-α-Hydroxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
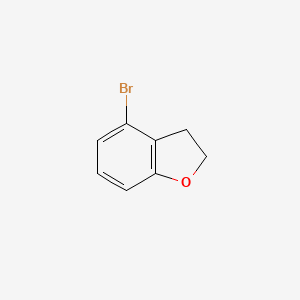
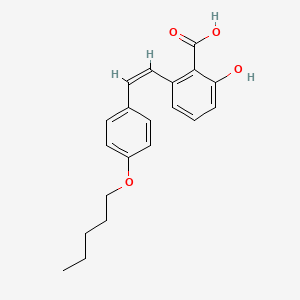
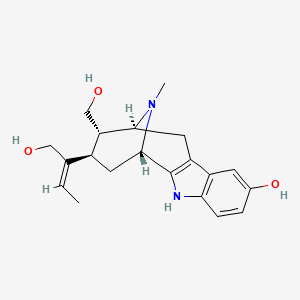
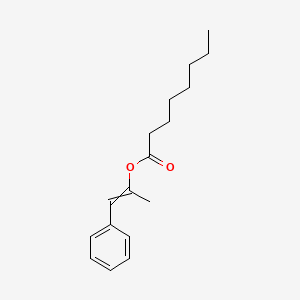

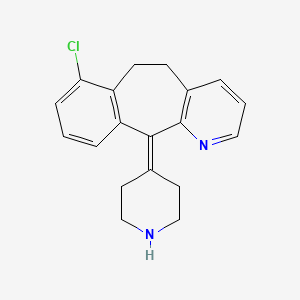
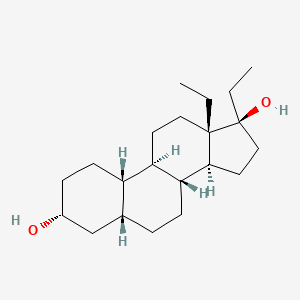
![3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B584852.png)
